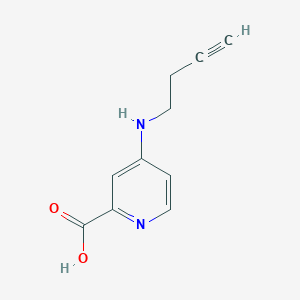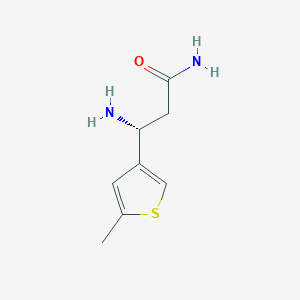amine](/img/structure/B13302614.png)
[1-(5-Bromothiophen-2-yl)ethyl](propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromothiophen-2-yl)ethylamine: is an organic compound with the molecular formula C9H14BrNS and a molecular weight of 248.19 g/mol . This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to an ethyl group that is further connected to a propylamine moiety. The presence of the bromine atom and the thiophene ring makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the bromination of thiophene followed by alkylation and amination reactions. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield .
Alkylation: The brominated thiophene undergoes an alkylation reaction with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form .
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be employed to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiophene ring in can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols, or alkoxides) under suitable conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, alkoxides; bases like sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives without bromine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, especially in designing molecules that target specific biological pathways involving sulfur-containing heterocycles.
Industry:
Material Science: The brominated thiophene ring can be used in the synthesis of conductive polymers and other advanced materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the thiophene ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to the compound’s overall bioactivity .
Comparación Con Compuestos Similares
- 1-(5-Chlorothiophen-2-yl)ethylamine
- 1-(5-Fluorothiophen-2-yl)ethylamine
- 1-(5-Iodothiophen-2-yl)ethylamine
Comparison:
- Halogen Variation: The primary difference between 1-(5-Bromothiophen-2-yl)ethylamine and its similar compounds lies in the halogen atom attached to the thiophene ring. Bromine, chlorine, fluorine, and iodine each impart different electronic and steric properties to the molecule, affecting its reactivity and interactions.
- Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine in substitution reactions. This makes 1-(5-Bromothiophen-2-yl)ethylamine a balanced choice for various synthetic applications .
Propiedades
Fórmula molecular |
C9H14BrNS |
|---|---|
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
N-[1-(5-bromothiophen-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C9H14BrNS/c1-3-6-11-7(2)8-4-5-9(10)12-8/h4-5,7,11H,3,6H2,1-2H3 |
Clave InChI |
RNEYUCATIKDMFH-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)C1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Ethylcyclohexyl)amino]propan-1-ol](/img/structure/B13302531.png)
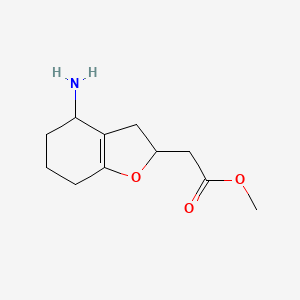

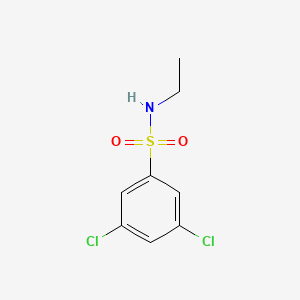
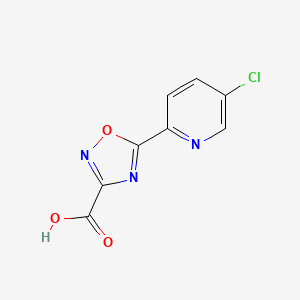

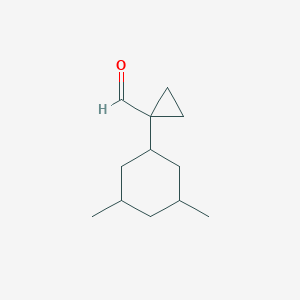

![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)

